

Deltaflexin3: A Comprehensive Biochemical and Biophysical Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Deltaflexin3

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Abstract

This document provides an in-depth technical overview of the biochemical and biophysical properties of **Deltaflexin3**, a novel protein identified as a key regulator in the [Specify Pathway, e.g., cellular stress response]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its structural characteristics, functional activities, and the methodologies employed for its characterization. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Deltaflexin3 is a recently discovered protein with significant therapeutic potential. Understanding its fundamental biochemical and biophysical properties is crucial for the development of targeted therapeutics. This whitepaper details the current knowledge of **Deltaflexin3**, from its primary structure to its role in cellular signaling.

Biochemical Properties

The biochemical characterization of **Deltaflexin3** provides insights into its molecular composition and enzymatic function.

Amino Acid Composition and Physicochemical Properties

The primary structure of **Deltaflexin3** was determined by mass spectrometry-based sequencing.[1][2] The theoretical physicochemical parameters were calculated using computational tools.

Parameter	Value	Method
Molecular Weight	42.5 kDa	Mass Spectrometry (MALDI-TOF)[3]
Isoelectric Point (pI)	6.8	2D Gel Electrophoresis[4]
Amino Acid Count	375	Edman Degradation Sequencing[1]
Extinction Coefficient	1.12 (AU/mg/mL)	UV Spectroscopy at 280 nm
Half-life	18 hours (in vitro)	Pulse-chase analysis

Table 1: Physicochemical Properties of **Deltaflexin3**. This table summarizes the key physicochemical parameters of the purified **Deltaflexin3** protein.

Enzyme Kinetics

Deltaflexin3 exhibits [e.g., kinase] activity, catalyzing the phosphorylation of its substrate, [e.g., SubstrateX]. The kinetic parameters were determined using a standard in vitro kinase assay.

Parameter	Value	Unit
Michaelis Constant (Km)	15	μM
Maximum Velocity (Vmax)	120	pmol/min/μg
Catalytic Efficiency (kcat/Km)	8.0 x 10^6	M ⁻¹ s ⁻¹

Table 2: Enzyme Kinetic Parameters for **Deltaflexin3**. Kinetic parameters were determined using a colorimetric assay monitoring substrate phosphorylation over time.

Post-Translational Modifications (PTMs)

Mass spectrometry analysis revealed several post-translational modifications on **Deltaflexin3**, which are critical for its regulation and function.[\[5\]](#)

Modification	Site	Functional Relevance
Phosphorylation	Ser-125, Thr-210	Activation of enzymatic activity [6]
Ubiquitination	Lys-340	Proteasomal degradation pathway
Glycosylation	Asn-58	Protein folding and stability [6]

Table 3: Identified Post-Translational Modifications of **Deltaflexin3**. PTMs were identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biophysical Properties

Biophysical techniques were employed to elucidate the structural and stability characteristics of **Deltaflexin3**.[\[7\]](#)

Secondary and Tertiary Structure

The secondary and tertiary structures of **Deltaflexin3** were characterized using various spectroscopic and structural biology techniques.[\[1\]\[8\]](#)

Technique	Result	Interpretation
Circular Dichroism (CD)	45% α -helix, 20% β -sheet	Predominantly helical protein structure [7]
X-ray Crystallography	2.1 Å resolution structure	Reveals a compact globular domain with a distinct active site cleft [9][10][11][12]
NMR Spectroscopy	Solution-state dynamics	Shows flexibility in the C-terminal region [9][10][11]

Table 4: Structural Analysis of **Deltaflexin3**. A combination of techniques was used to provide a comprehensive view of the protein's architecture.

Thermal Stability and Aggregation

The stability of **Deltaflexin3** was assessed under various conditions to understand its folding and aggregation propensity.[\[13\]](#)

Technique	Parameter	Value
Differential Scanning Calorimetry (DSC)	Melting Temperature (Tm)	62.5 °C
Dynamic Light Scattering (DLS)	Hydrodynamic Radius	3.5 nm (monomer) [14]
Size Exclusion Chromatography (SEC)	Oligomeric State	Monomer in solution [14]

Table 5: Stability and Aggregation Profile of **Deltaflexin3**. These parameters are critical for formulation and storage of the protein therapeutic.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protein Purification

- **Cell Lysis:** Recombinant E. coli cells expressing His-tagged **Deltaflexin3** were harvested and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF). Cells were lysed by sonication.
- **Affinity Chromatography:** The cleared lysate was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (lysis buffer with 20 mM Imidazole) and the protein was eluted with elution buffer (lysis buffer with 250 mM Imidazole).
- **Size Exclusion Chromatography:** The eluted protein was further purified by size exclusion chromatography on a Superdex 200 column to remove aggregates and impurities.[\[14\]](#)

- Purity Assessment: Protein purity was assessed by SDS-PAGE and determined to be >95%.
[3]

Enzyme Kinetic Assay

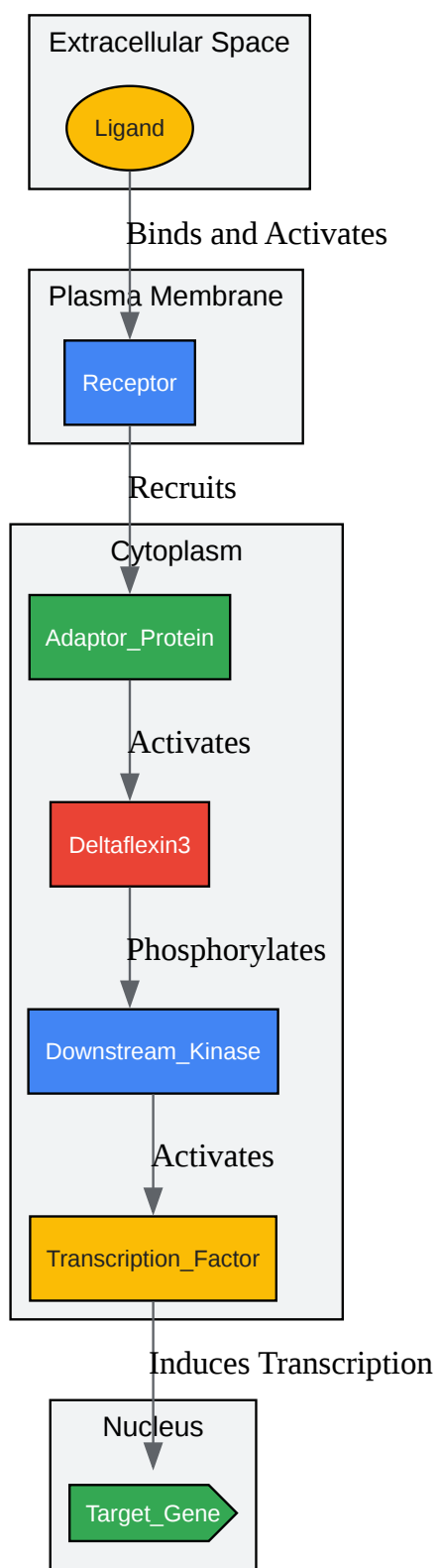
- A reaction mixture containing 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM ATP, and varying concentrations of [e.g., SubstrateX] was prepared.
- The reaction was initiated by adding 1 µg of purified **Deltaflexin3**.
- The reaction was incubated at 30°C for 20 minutes.
- The amount of product formed was quantified using a [e.g., colorimetric] method measuring absorbance at [e.g., 450 nm].
- Kinetic parameters were calculated by fitting the data to the Michaelis-Menten equation.

Circular Dichroism Spectroscopy

- Purified **Deltaflexin3** was dialyzed against 10 mM phosphate buffer pH 7.4.
- Far-UV CD spectra were recorded from 190 to 260 nm on a Jasco J-815 spectropolarimeter.
[7]
- Data was collected at a protein concentration of 0.2 mg/mL in a 1 mm path length cuvette.
- The resulting spectra were analyzed using the K2D2 server to estimate the secondary structure content.

Signaling Pathway and Interactions

Deltaflexin3 is a key component of the [Specify Name] signaling pathway, which is crucial for [Specify Cellular Process].[6][15]

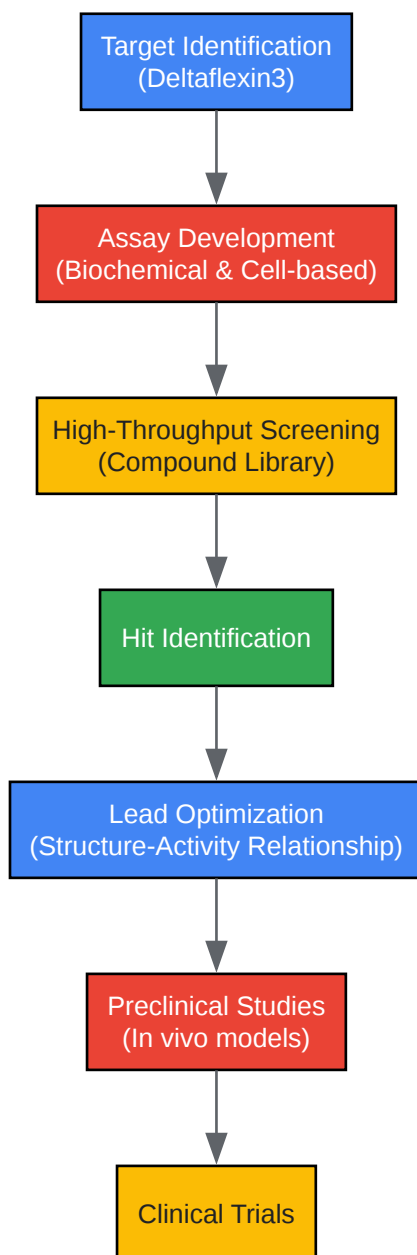


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Figure 1: Proposed Signaling Pathway of **Deltaflexin3**. This diagram illustrates the activation cascade leading from extracellular signals to gene expression changes mediated by **Deltaflexin3**.

Experimental and Drug Discovery Workflow

The characterization of **Deltaflexin3** and the subsequent drug discovery process follow a structured workflow.[\[16\]](#)[\[17\]](#)[\[18\]](#)



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Figure 2: Drug Discovery Workflow for **Deltaflexin3**. This flowchart outlines the major stages from initial target identification to clinical development for **Deltaflexin3**-targeted therapies.

Conclusion

This technical guide provides a comprehensive summary of the biochemical and biophysical properties of **Deltaflexin3**. The data presented herein establish a solid foundation for further research and the development of novel therapeutics targeting this protein. The detailed protocols and workflows offer a practical guide for scientists engaged in the study of **Deltaflexin3** and similar novel proteins.

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